![molecular formula C18H12N2O4 B2360118 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922108-71-2](/img/structure/B2360118.png)

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

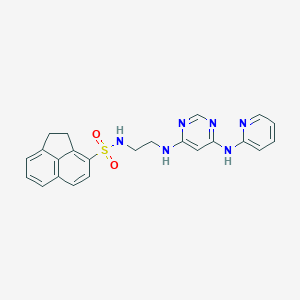

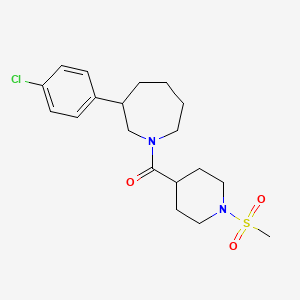

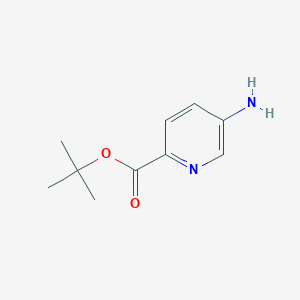

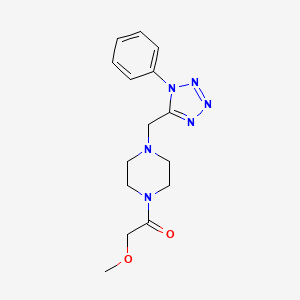

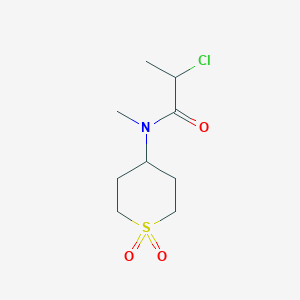

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a compound that is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds have been used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions, as described in the patent . The patent also provides methods of synthesizing these compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C22H19N3O4S2 . It has a number of functional groups, including an oxazepine ring and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact details of these reactions are proprietary and are not publicly available .Physical And Chemical Properties Analysis

This compound has a molecular weight of 453.5 g/mol . It has a number of computed properties, including a XLogP3-AA of 2.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 453.08169844 g/mol .Applications De Recherche Scientifique

Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles Into CNS Acting Drugs

Research by Saganuwan (2020) investigates the synthesis of central nervous system (CNS) drugs from benzimidazoles, imidazothiazoles, and imidazoles, highlighting the potential of furan rings in penetrating the CNS for treating neurological disorders. The study explores various synthetic pathways and suggests the azole group's commonality across these compounds might be responsible for their CNS effects, indicating the compound's potential application in developing novel CNS medications (Saganuwan, 2020).

Synthetic Procedures to Access 2-Guanidinobenzazoles

Rosales-Hernández et al. (2022) discuss the significance of benzazoles and derivatives, including the compound , in medicinal chemistry. They detail synthetic methods to produce compounds with guanidine moieties, which may modify biological activity. This review highlights the compound's role in creating new pharmacophores for therapeutic agents, emphasizing its broad potential in drug development (Rosales-Hernández et al., 2022).

Oxcarbazepine for Treatment of Partial Epilepsy

Schmidt and Sachdeo (2000) review oxcarbazepine, a compound undergoing metabolism to form an active moiety similar in structure to the compound , for treating partial epilepsy. While not directly related, this study provides insights into the metabolic pathways and therapeutic potential of structurally related compounds in treating CNS disorders, suggesting areas for further exploration of the compound's applications (Schmidt & Sachdeo, 2000).

Environmental Characteristics of Dibenzo-p-dioxins and Dibenzofurans

Yang et al. (2021) analyze the toxicities, formation mechanisms, and environmental fates of polybrominated dibenzo-p-dioxins and furans, related to the compound's structural class. While focusing on environmental pollution, this review underscores the importance of understanding the environmental and health impacts of related compounds, providing a foundation for assessing the compound's safety and ecological effects (Yang et al., 2021).

Propriétés

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-17-12-10-11(19-18(22)16-6-3-9-23-16)7-8-14(12)24-15-5-2-1-4-13(15)20-17/h1-10H,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKRKSLUZRCGMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)

![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)

![8-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2360048.png)

![N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2360051.png)

![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)

![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)